DSIP

Vue d'ensemble

Description

It was first discovered in 1974 by the Swiss Schoenenberger-Monnier group who isolated it from the cerebral venous blood of rabbits in an induced state of sleep . Emideltide has been shown to promote sleep by increasing EEG delta activity and inducing orthodox slow-wave sleep in various animals, including rabbits and rats .

Méthodes De Préparation

Emideltide is synthesized through solid-phase peptide synthesis, a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and deprotection reagents like TFA. Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

Emideltide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Emideltide has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and reactions. In biology, it is employed to investigate the mechanisms of sleep regulation and neuropeptide function. In medicine, Emideltide is studied for its potential therapeutic effects on sleep disorders and its ability to modulate stress responses. Additionally, it has applications in the pharmaceutical industry for the development of new sedative drugs .

Mécanisme D'action

The mechanism of action of Emideltide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to NMDA receptors in the brain, leading to increased delta EEG activity and reduced motor activities . Emideltide also stimulates acetyltransferase activity through α1 receptors in rats, further contributing to its sedative effects . Additionally, it has been shown to have antioxidant properties, preventing oxidative damage to lipids and enhancing the activity of endogenous antioxidant systems .

Comparaison Avec Des Composés Similaires

Emideltide is unique among peptides due to its ability to freely cross the blood-brain barrier and its stability in the gastrointestinal tract . Similar compounds include other sleep-inducing peptides such as cholecystokinin and prostaglandin, which also promote sleep but have different mechanisms of action and molecular targets . Emideltide’s ability to modulate stress responses and its potential therapeutic applications in sleep disorders set it apart from these other compounds .

Activité Biologique

Delta Sleep-Inducing Peptide (DSIP) is a neuropeptide first isolated from rabbit cerebral venous blood in 1977. It has been primarily studied for its potential role in sleep regulation, particularly in promoting delta sleep. However, its biological activity extends beyond sleep modulation, affecting various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Overview of this compound

This compound is characterized by a unique structure that differentiates it from other known peptides. Its biological functions have been the subject of extensive research, yet many aspects remain unresolved due to challenges such as rapid degradation and the complexity of its mechanisms of action.

2.1 Sleep Regulation

The primary focus of this compound research has been its effects on sleep. Studies have shown that this compound administration can normalize sleep patterns in individuals suffering from insomnia.

- Case Study : A study involving 18 chronic psychophysiological insomniacs demonstrated that after one week of this compound administration (6 X 30 nmol/kg b.w., i.v.), significant improvements in sleep quality were observed, particularly in elderly patients who initially exhibited severe sleep disturbances. By the end of the follow-up period, normal sleep patterns were reported across the sample group .

2.2 Neuroendocrine Effects

This compound has been implicated in modulating various neuroendocrine functions:

- Stress Response : this compound inhibits the secretion of adrenocorticotropic hormone (ACTH) and corticosterone during stress, suggesting a role in stress regulation .

- Neurotransmitter Modulation : It enhances serotonin levels and monoamine oxidase A activity in the brain, which may contribute to its effects on mood and anxiety .

2.3 Immune System Interaction

Research indicates that this compound may influence the neuroimmune system, affecting immune responses and potentially contributing to overall health .

2.4 Other Physiological Effects

This compound has also been shown to affect thermoregulation, locomotion, heart rate, and blood pressure. These findings suggest that its biological activity is broad and multifaceted .

The exact mechanisms through which this compound exerts its effects remain largely speculative due to insufficient evidence for specific receptors or pathways. However, several hypotheses have been proposed:

- Adrenergic Receptor Modulation : Studies indicate that this compound may modulate alpha-1 adrenergic receptors, enhancing their response to norepinephrine . This interaction could be pivotal in mediating both sleep induction and stress tolerance.

Table 1: Summary of Key Findings on this compound's Biological Activity

5. Future Directions for Research

Despite the progress made in understanding this compound's biological activity, further research is essential to elucidate its mechanisms fully:

- Investigating potential analogs that may exhibit enhanced efficacy compared to native this compound.

- Exploring the natural synthesis and release mechanisms of this compound-like peptides.

- Conducting larger clinical trials to better understand its therapeutic potential across various conditions beyond insomnia.

Propriétés

IUPAC Name |

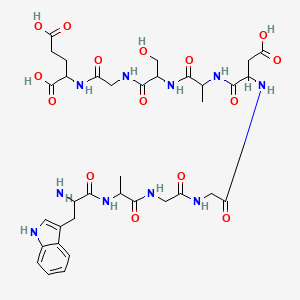

2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866936 | |

| Record name | Tryptophylalanylglycylglycyl-alpha-aspartylalanylserylglycylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.